4-(Cyclopentyloxy)benzoic acid
Overview
Description
4-(Cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products and has applications in pharmaceuticals, agrochemicals, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)benzoic acid typically involves the reaction of cyclopentanol with 4-hydroxybenzoic acid. The process can be carried out using a variety of reagents and conditions. One common method involves the use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) as the solvent. The reaction is conducted under nitrogen atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high throughput and efficiency. The use of catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce halogenated or nitrated benzoic acid derivatives .
Scientific Research Applications
4-(Cyclopentyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways in diseases like cancer and Alzheimer’s disease.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activities. The exact pathways and targets depend on the specific application and context of use. For instance, in cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
- 4-(Cyclopentyloxy)benzoic acid
- 4-(γ-Cyanobutyloxy)benzoic acid
- 4-(γ-Cyanopentyloxy)benzoic acid
Comparison: this compound is unique due to its specific structural features, such as the cyclopentyloxy groupCompared to similar compounds, it may exhibit different solubility, stability, and biological activities, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
4-cyclopentyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJDFGPPOXIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352755 | |
Record name | 4-(cyclopentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30762-02-8 | |
Record name | 4-(cyclopentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopentyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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